
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an aminoethyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and receptor-mediated actions.
相似化合物的比较
Similar Compounds
Uniqueness
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclobutane derivatives. This structural feature allows for diverse applications in various fields of research and industry.
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-2-1-5-3-6(4-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
InChI 键 |
NSBZVZDGQAOARB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(=O)O)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![2-[(4-Methylpiperidin-4-yl)oxy]acetic acid hydrochloride](/img/structure/B13460458.png)
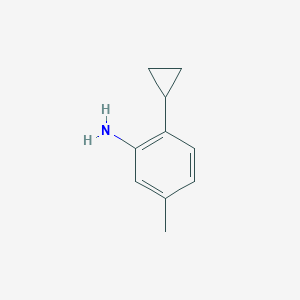
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)
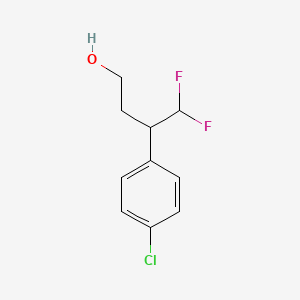
![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
![3-Isocyanatobicyclo[3.1.0]hexane](/img/structure/B13460486.png)
![4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13460492.png)

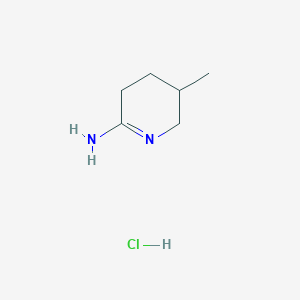
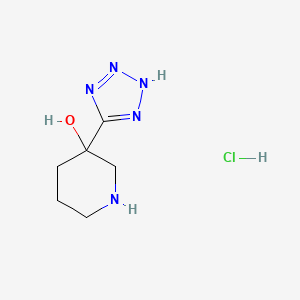
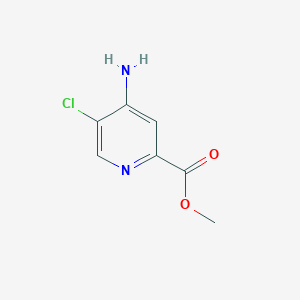
![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
